molecular formula C9H9N3O3 B6321180 6-ethoxy-5-nitro-1H-indazole CAS No. 1499162-58-1

6-ethoxy-5-nitro-1H-indazole

Cat. No.: B6321180
CAS No.: 1499162-58-1
M. Wt: 207.19 g/mol
InChI Key: QIXSOYWBGCLBKY-UHFFFAOYSA-N
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Description

6-ethoxy-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C9H9N3O3 It is characterized by the presence of an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is notable for its ethoxy and nitro substituents at the 6 and 5 positions, respectively

Mechanism of Action

Target of Action

The primary targets of 6-ethoxy-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS), specifically inducible NOS (iNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-5-nitro-1H-indazole typically involves the nitration of 6-ethoxyindazole. One common method includes the following steps:

    Starting Material: 6-ethoxyindazole.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indazole ring.

    Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Nitration: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

    Catalytic Nitration: Employing catalysts to enhance the efficiency of the nitration process and reduce the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 6-ethoxy-5-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-5-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindazole: Lacks the ethoxy group, making it less lipophilic compared to 6-ethoxy-5-nitro-1H-indazole.

    6-methoxy-5-nitro-1H-indazole: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and improving its bioavailability.

Properties

IUPAC Name

6-ethoxy-5-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXSOYWBGCLBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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